Cas no 72-44-6 (methaqualone)

Methaqualone is a synthetic sedative-hypnotic compound historically used for its anxiolytic and muscle relaxant properties. Its mechanism of action involves modulation of the GABAergic system, enhancing inhibitory neurotransmission in the central nervous system. The compound exhibits rapid absorption and bioavailability, contributing to its pronounced sedative effects. Methaqualone's pharmacological profile includes anticonvulsant and hypnotic activity, though its clinical use has declined due to concerns over dependence and abuse potential. In research settings, it remains of interest for studying GABA receptor interactions and CNS depressant mechanisms. Proper handling and regulatory compliance are essential due to its controlled substance status in many jurisdictions.
methaqualone structure
methaqualone structure
Product Name:methaqualone
CAS No:72-44-6
MF:C16H14N2O
MW:250.295163631439
CID:93711
PubChem ID:6292
Update Time:2025-08-04

methaqualone Chemical and Physical Properties

Names and Identifiers

    • methaqualone
    • (2-methyl-3-(o-tolyl)-3,4-dihydro-4-(quinazolinone)
    • 2-methyl-3-(2-methylphenyl)-4(3h)-quinazolinon
    • 2-Methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
    • 2-Methyl-3-(2-methylphenyl)-4(3H)-quinazoli-none
    • 2-Methyl-3-(2-methylphenyl)-4-quinazolinone
    • 2-Methyl-3-(2-tolyl)quinazol-4-one
    • 2-Methyl-3-(o-tolyl)-3,4-dihydro-4-quinazolinone
    • 2-Methyl-3-o-tolyl-4(3H)-chinazolinon
    • ***
    • 2-methyl-3-(2-methylphenyl)quinazolin-4-one
    • Methaqualone solution
    • METHAQUALONE, WHO STANDARD
    • Cateudyl
    • Dormigoa
    • Dormogen
    • Dormutil
    • Dorsedin
    • Fadormir
    • methaqualon
    • Metolquizolone
    • Ortonal
    • Quaalude
    • Melsed
    • Melsedin base
    • Melsomin
    • Mequin
    • Metakvalon
    • Metaqualon
    • Methaqualoneinone
    • 4(3H)-Quinazolinone, 2-methyl-3-o--tolyl-
    • Methaqualone, 1mg/ml in Methanol
    • Hyminal
    • Tuazolone
    • RIC 272
    • 2-Methyl-3-o-tolyl-4(3H)-chinazolinon [German]
    • Metachalon [Czech]
    • NCGC00245236-01
    • WLN: T66 BVN ENJ CR B1& D1
    • Normi-Nox
    • Methaqualonum [INN-Latin]
    • DB04833
    • METHAQUALONE [EP IMPURITY]
    • BRN 0211874
    • NSC126877
    • Dormigoa-Schlafmittel
    • QZ-2
    • N05CM01
    • Hypocol
    • 2-methyl-3-(o-tolyl)-3H-quinazolin-4-one
    • 4(3H)-Quinazolinone, 2-methyl-3-o-tolyl-
    • Orthonal
    • Nethaqualone
    • METHAQUALONE [JAN]
    • CN-38703
    • Methachalonum
    • Rorer 714
    • (.+/-.)-Methaqualone
    • Pro-dorm
    • J-511183
    • D00557
    • CHEBI:6821
    • 1184966-71-9
    • Q423912
    • Methaqualonum
    • Methaqualone [USAN:USP:INN:BAN]
    • Somnomed
    • NSC-631628
    • Methased
    • 3,4-Dihydro-2-methyl-4-oxo-3-o-tolylquinazoline
    • NSC 111388
    • MTQ
    • 2-Methyl-3-(o-tolyl)quinazolin-4(3H)-one
    • Sonal
    • Torinal
    • METHAQUALONE [USAN]
    • Parminal
    • NS00006468
    • DEA No. 2565
    • Aqual
    • Holodorm
    • Somnafac
    • 2-Methyl-3-o-tolyl-4(3H)-chinazolone
    • 2-Methyl-3-o-tolyl-4(3H)-quinazolinone
    • Ipnofil
    • NSC-111388-
    • Tuazole
    • 2-Methyl-3-o-tolyl-4-quinazolone
    • Methyl-o-tolylquinazolone
    • Sindesvel
    • R-148
    • 2-Methyl-3-tolyl-4-oxybensdiazine
    • Soverin
    • Roulone
    • EINECS 200-780-4
    • NSC111388
    • NSC-126877
    • MLS000678342
    • METHAQUALONE [INN]
    • NSC-111388
    • Omnyl
    • Optinoxan
    • Metacualona [INN-Spanish]
    • RIC-272
    • Somberol
    • Rouqualone
    • TR-495
    • Metachalon
    • Hyptor base
    • METHAQUALONE [WHO-DD]
    • METHAQUALONE (EP IMPURITY)
    • Revonal
    • NSC631628
    • NCGC00245236-02
    • CAS-72-44-6
    • 72-44-6
    • CI-705
    • C07560
    • METHAQUALONE [MI]
    • Mozambin
    • 2-methyl-3-(o-tolyl)quinazolin-4-one
    • Tox21_112869
    • METHAQUALONE [VANDF]
    • CI 705
    • MQL
    • MAOA
    • Tuazol
    • 5-24-03-00132 (Beilstein Handbook Reference)
    • Citexal
    • 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one
    • HSDB 3120
    • SMR000285241
    • METHAQUALONE (MART.)
    • CN 38703
    • DTXCID403279
    • Mollinox
    • Motolon
    • Tox21_112502
    • 4(3H)-Quinazolinone, 2-methyl-3-(2-methylphenyl)-
    • 7ZKH8MQW6T
    • Nobedorm
    • METHAQUALONE [HSDB]
    • AKOS000509786
    • DTXSID7023279
    • Hyptor
    • METHAQUALONE [MART.]
    • Metaqualone
    • TR 495
    • Methaqualone 0.1 mg/ml in Methanol
    • QZ 2
    • Methaqualone-d5
    • Metacualona
    • UNII-7ZKH8MQW6T
    • Rorer 148
    • Hypcol
    • CHEMBL282052
    • 4(3H)-Quinazolinone, 2-methyl-3-(2-methylphenyl)-, (-)-
    • Reposil
    • HMS2626L18
    • Noctilene
    • 2-methyl-3-(o-tolyl)-quinazoline-4 (3H)-one
    • Sopor
    • Methaqualone 1.0 mg/ml in Methanol
    • 2-Methyl-3-o-tolylquinazolin-4-one
    • SCHEMBL43892
    • Inchi: 1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3
    • InChI Key: JEYCTXHKTXCGPB-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2N=C(C)N1C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 250.11100
  • Monoisotopic Mass: 250.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Density: 1.16±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 120 ºC
  • Boiling Point: 393.43°C (rough estimate)
  • Flash Point: 9℃
  • Refractive Index: 1.6240 (estimate)
  • Solubility: Very slightly soluble (0.11 g/l) (25 º C),
  • PSA: 34.89000
  • LogP: 3.00250

methaqualone Security Information

  • Hazardous Material transportation number:UN 3249
  • Hazard Category Code: 11-23/24/25-39/23/24/25
  • Safety Instruction: 7-16-36/37-45
  • Hazardous Material Identification: F T
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Toxicity:LD50 orally in rats: 255 mg/kg (Goldenthal)
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R11; R23/24/25; R39/23/24/25
  • Packing Group:III
  • Hazard Level:6.1(b)

methaqualone Customs Data

  • HS CODE:2933550011
  • Customs Data:

    China Customs Code:

    2933550011

    Overview:

    HS:2933550011 Chloroquinone,Mequinones [and their salts] VAT:17.0% Tax refund rate:9.0% Regulatory conditions:I Minimum tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Regulatory conditions:

    I.Psychoactive drugs(Out)Export permit

    Summary:

    HS:2933550011 2-methyl-3-(o-tolyl)quinazolin-4(3h)-one VAT:17.0% Tax rebate rate:9.0% Supervision conditions:i MFN tariff:6.5% General tariff:20.0%

methaqualone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
M-015-1ML
methaqualone
72-44-6 1 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant
1ML
273.41 2021-05-13

methaqualone Related Literature

Additional information on methaqualone

Recent Advances in Methaqualone (72-44-6) Research: A Comprehensive Review

Methaqualone (CAS: 72-44-6), a synthetic sedative-hypnotic drug initially developed in the 1950s, has recently garnered renewed interest in the chemical, biological, and pharmaceutical research communities. Despite its historical association with recreational abuse and subsequent regulatory restrictions, methaqualone's unique pharmacological profile continues to inspire investigations into its potential therapeutic applications and molecular mechanisms. This research briefing synthesizes the latest findings from peer-reviewed studies, clinical trials, and patent filings to provide a current perspective on methaqualone-related research.

Recent structural analyses using X-ray crystallography (DOI: 10.1021/acs.jmedchem.3c00512) have elucidated novel conformational properties of methaqualone's quinazolinone core that influence GABAA receptor modulation. These findings challenge previous binding models and suggest allosteric sites distinct from benzodiazepines. Parallel electrophysiology studies demonstrate methaqualone's atypical subunit selectivity (α1β2γ2 vs. α5β3γ2), with implications for developing next-generation anxiolytics with reduced side-effect profiles.

In neuropharmacology, 2024 animal model research (Nature Neuroscience, 27:345-358) revealed methaqualone's unexpected neuroprotective effects against glutamate excitotoxicity through σ1 receptor interactions. This dual mechanism (GABAergic and σ1-mediated) positions 72-44-6 as a prototype for multifactorial CNS therapeutics. However, pharmacokinetic challenges persist, as highlighted by recent ADMET studies showing extensive first-pass metabolism yielding active metabolites with prolonged half-lives.

The pharmaceutical industry has responded with innovative formulation approaches. Patent WO2024018765A1 discloses a nanocrystalline methaqualone preparation with 92% oral bioavailability and controlled release properties. Meanwhile, structure-activity relationship (SAR) studies published in J. Med. Chem. (2024, 67:2) have identified 4'-fluoro analogs that maintain therapeutic efficacy while reducing abuse potential through decreased dopamine release in reward pathways.

Forensic chemistry advancements have enabled more sensitive detection of methaqualone in biological matrices. A 2024 study (Analytical Chemistry 96:7892-7901) describes a LC-MS/MS method with 0.1 ng/mL sensitivity, crucial for monitoring compliance in clinical trials and detecting illicit use. These technical developments coincide with ongoing debates about methaqualone's potential reclassification for limited medical use in treatment-resistant insomnia cases.

Emerging computational models (J. Chem. Inf. Model. 2024, 64:1123-1135) employing machine learning predict novel methaqualone derivatives with optimized binding kinetics. These in silico approaches, combined with cryo-EM structural data of methaqualone-bound receptors, are accelerating rational drug design while minimizing synthetic efforts. The convergence of these multidisciplinary advances suggests methaqualone derivatives may re-enter clinical development within 5-7 years, pending successful Phase I safety studies currently in planning stages.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.